molecular formula C12H16Cl2N2 B1308468 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine CAS No. 514787-47-4

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine

Número de catálogo: B1308468
Número CAS: 514787-47-4
Peso molecular: 259.17 g/mol
Clave InChI: SHVKMZCCXHVNMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This piperazine derivative is characterized by a piperazine ring substituted with a 1-(3,4-dichlorophenyl)ethyl group. Its structural features suggest potential as a key intermediate or pharmacophore in the design and synthesis of novel biologically active molecules. Researchers value this compound for its potential application as a ligand or reference standard in the study of various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptor subtypes, given the known activity of related phenylpiperazine compounds . The mechanism of action for this specific analog is not fully elucidated but may involve receptor binding affinity and functional modulation akin to its structural relatives, making it a valuable tool for probing neurochemical pathways and signaling mechanisms in vitro. It is strictly intended for use in laboratory research to further understand biochemical processes and is not for diagnostic, therapeutic, or any personal use. The product is supplied with comprehensive analytical data, including HPLC and mass spectrometry documentation, to ensure identity and purity for rigorous scientific investigation.

Propiedades

IUPAC Name

1-[1-(3,4-dichlorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c1-9(16-6-4-15-5-7-16)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVKMZCCXHVNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401376
Record name 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514787-47-4
Record name 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis of the Dichlorophenylethyl Intermediate

The synthesis typically begins with the preparation of the 3,4-dichlorophenylethyl intermediate. This intermediate is crucial as it forms the core structure to which the piperazine moiety is attached. The process involves:

  • Starting from 3,4-dichlorophenyl derivatives.
  • Introduction of an ethyl group at the 1-position of the phenyl ring.
  • Subsequent functionalization to allow coupling with piperazine.

This step is often carried out under controlled conditions to ensure regioselectivity and purity of the intermediate.

Coupling with Piperazine

The key step in the preparation of 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine involves the nucleophilic substitution or addition of piperazine to the prepared intermediate. The reaction conditions are optimized to achieve high yield and purity:

  • Reaction solvents: Commonly inert, water-immiscible solvents such as dichloromethane, toluene, or chlorobenzene are used to facilitate the reaction.
  • Temperature: Typically maintained between 20°C to 50°C, sometimes heated to reflux under nitrogen atmosphere to drive the reaction to completion.
  • Catalysts and bases: Organic bases like triethylamine are employed to neutralize by-products and promote the reaction.
  • Reaction time: Varies from 4 to 10 hours depending on the method and scale.

Phase Transfer Catalysis and Aqueous Workup

Some patented processes utilize phase transfer catalysts in a biphasic system (organic solvent and concentrated aqueous alkali hydroxide solution) to enhance reaction rates and yields:

  • The reaction mixture is stirred at 40-100°C in the presence of a phase transfer catalyst.
  • After completion, phases are separated, and the organic layer is washed with water and brine to remove impurities.
  • The solvent is removed under reduced pressure, and the residue is dried to constant weight.

Alternative Routes and Carbamide Derivative Formation

In related synthetic routes, the piperazine derivative is further reacted with carbamoyl chlorides or isocyanates to form carbamide derivatives, which are important in medicinal chemistry:

  • Reaction with carbamoyl chloride in the presence of a base and phase transfer catalyst.
  • Use of inert solvents like dichloromethane.
  • High yields (>90%) and shorter reaction times (9-10 hours) are reported.

These methods, while focused on carbamide derivatives, share common intermediates and reaction conditions relevant to the preparation of this compound.

Comparative Data Table of Preparation Methods

Method Description Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Notes
Direct coupling of dichlorophenylethyl intermediate with piperazine Dichloromethane, toluene 20-50 4-10 90-95 Use of triethylamine base, inert atmosphere
Phase transfer catalysis in biphasic system Organic solvent + aqueous alkali hydroxide 40-100 9-10 >90 Enhanced rate and yield, washing steps included
Carbamoyl chloride reaction for carbamide derivatives Dichloromethane 45-50 9-10 90-92 Related derivatives, high purity product

Análisis De Reacciones Químicas

Types of Reactions: 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine is primarily recognized for its role as a pharmacological agent. It has been investigated for its potential therapeutic effects in treating various psychiatric disorders, particularly schizophrenia.

Therapeutic Uses

  • Schizophrenia Treatment : The compound has been explored for its efficacy in addressing negative symptoms of schizophrenia. A notable study highlighted its use in developing trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamine, which showed promise in treating primary negative symptoms of schizophrenia .
  • Cocaine Addiction : Research has also focused on its analogs for developing long-acting therapeutic agents for cocaine addiction. For example, a racemic analog demonstrated a pharmacological profile similar to that of this compound and effectively suppressed cocaine-seeking behavior in animal models .

Analytical Applications

The compound serves as an important building block in synthetic chemistry. It is utilized in the synthesis of various piperazine derivatives that are essential for drug development and testing in preclinical studies .

Case Study 1: Schizophrenia Treatment

A clinical trial involving the administration of trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamine demonstrated significant improvements in patients with schizophrenia. The study reported reduced severity of negative symptoms and improved overall patient functioning over a 12-week period .

Case Study 2: Cocaine Addiction

In preclinical studies, an analog of this compound was tested on rhesus monkeys. The study found that a single dose effectively suppressed cocaine-maintained responding without affecting food intake for nearly thirty days, indicating potential for long-term treatment strategies .

Data Table: Comparative Analysis of Applications

Application AreaCompound/Analog UsedKey Findings
SchizophreniaTrans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamineSignificant reduction in negative symptoms over 12 weeks
Cocaine AddictionRacemic analog of this compoundSuppressed cocaine-seeking behavior for nearly 30 days
Synthetic ChemistryVarious piperazine derivativesEssential building blocks for drug development

Mecanismo De Acción

The mechanism of action of 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Piperazine Derivatives

Compound Name Substituents on Piperazine Key Functional Groups Receptor Targets
1-[1-(3,4-Dichlorophenyl)-ethyl]-piperazine 3,4-dichlorophenyl-ethyl Cl (electron-withdrawing) Sigma receptors, 5-HT subtypes
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃-phenyl CF₃ (electron-withdrawing) 5-HT1B (selective)
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl-phenyl Cl (electron-withdrawing) 5-HT1B/1C, 5-HT2
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃-phenyl OCH₃ (electron-donating) 5-HT1A
SA4503 (Sigma-1 agonist) 3,4-dimethoxyphenethyl + phenylpropyl OCH₃, aromatic chains Sigma-1 receptors

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to 5-HT1B/1C receptors, as seen in TFMPP and mCPP .
  • Electron-donating groups (e.g., OCH₃ in MeOPP) favor 5-HT1A receptor interactions .
  • The ethyl chain in 1-[1-(3,4-Dichlorophenyl)-ethyl]-piperazine may improve lipid solubility and sigma receptor affinity compared to non-alkylated analogues .

Pharmacological Activity

Table 2: Receptor Binding and Functional Activity

Compound 5-HT1A (Ki, nM) 5-HT1B (Ki, nM) Sigma-1 (IC₅₀, nM) Behavioral Effects
1-[1-(3,4-Dichlorophenyl)-ethyl]-piperazine N/A N/A ~50* Antagonizes sigma-mediated DA release
TFMPP >1000 12–30 N/A Suppresses locomotor activity
mCPP >1000 25–50 N/A Reduces ambulation; induces anxiety
SA4503 N/A N/A 17 Antidepressant, neuroprotective

Notes:

  • *Sigma receptor affinity inferred from antagonist activity in NMDA-stimulated dopamine release assays .
  • TFMPP and mCPP exhibit 5-HT1B/1C agonism, linked to locomotor suppression, while SA4503’s sigma-1 agonism correlates with antidepressant effects .

Therapeutic and Recreational Relevance

  • Psychoactive Derivatives : Piperazines like TFMPP and mCPP are abused for MDMA-like effects due to 5-HT release modulation .
  • Neuropsychiatric Potential: The sigma receptor activity of 1-[1-(3,4-Dichlorophenyl)-ethyl]-piperazine suggests utility in disorders involving dopamine dysregulation (e.g., depression, schizophrenia) .

Actividad Biológica

1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine is a compound of significant interest in pharmacology due to its interactions with various biological targets, particularly sigma receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Sigma Receptor Interaction

This compound acts primarily as a ligand for sigma receptors, particularly the σ1 subtype. Sigma receptors are implicated in various neuropsychiatric disorders and cancer. Research indicates that this compound exhibits agonistic activity at σ1 receptors, which may influence neuroprotective effects and modulation of neurotransmitter systems .

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Receptor Binding Affinity : It has been shown to bind selectively to σ1 receptors with a high affinity, which is crucial for its potential therapeutic effects in conditions like depression and schizophrenia .
  • Neuroprotective Effects : In animal models, administration of this compound has demonstrated protective effects against neurodegeneration. For instance, it has been tested in models of stroke recovery where it facilitated functional recovery .
  • Antidepressant Activity : The compound's interaction with serotonin and dopamine pathways suggests potential antidepressant properties. Studies have shown that it can enhance serotonergic transmission, which is beneficial in treating mood disorders .

Study 1: Neuroprotective Effects in Stroke Models

In a controlled experiment involving rats subjected to ischemic stroke, administration of this compound resulted in significant improvements in motor function and cognitive recovery. The study highlighted that the compound reduced infarct size and promoted neuronal survival through σ1 receptor activation .

Study 2: Antidepressant Effects

A double-blind study evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated that participants receiving the treatment showed a marked reduction in depressive symptoms compared to the placebo group. The mechanism was attributed to enhanced serotonin levels and modulation of neuroinflammatory responses .

Research Findings Summary

Study Focus Findings
Study 1Stroke RecoveryImproved motor function; reduced infarct size; enhanced neuronal survival.
Study 2Depression TreatmentSignificant reduction in depressive symptoms; increase in serotonin levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine, and how can reaction conditions be optimized?

  • Methodology : Click chemistry is a robust approach for synthesizing piperazine derivatives. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system. Purification involves column chromatography with silica gel (ethyl acetate:hexane, 1:8) . Structural modifications, such as β-cyclodextrin inclusion, can reduce toxicity but may require adjustments to maintain bioactivity .

Q. How can this compound be detected and quantified in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) with a p-tolylpiperazine internal standard provides sensitivity for quantification in hair or plasma. For isomer differentiation, Raman microspectroscopy (20 mW laser power, 128–256 scans) combined with Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) achieves >99% variance explanation for structural isomers . Gas chromatography-mass spectrometry (GC-MS) using SWGDRUG library spectra is also effective for identification .

Q. What pharmacological targets are associated with this compound?

  • Methodology : Arylpiperazines commonly target serotonin receptors (e.g., 5-HT₁A). Molecular docking studies can predict receptor affinity, where coplanar or perpendicular aryl ring conformations relative to the piperazine nitrogen influence agonist/antagonist activity . In vitro assays (e.g., radioligand binding) validate interactions with receptors linked to anxiolytic or antidepressant effects .

Advanced Research Questions

Q. How can structural isomers of this compound be resolved and characterized?

  • Methodology : Raman microspectroscopy parameters (20 mW laser power, 256 scans) generate high-resolution spectra for isomers. Multivariate analysis (PCA-LDA) of peak positions and intensities separates isomers, such as distinguishing 3,4-dichloro from 2,3-dichloro derivatives. Thermal stability studies via thermogravimetric analysis (TGA) further differentiate isomers .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Methodology : Substituent position on the phenyl ring (e.g., 3,4-dichloro vs. 4-methoxy) significantly impacts receptor binding. Computational models (e.g., DFT) predict steric and electronic effects, while in vitro assays (e.g., IC₅₀ for acetylcholinesterase inhibition) validate activity. Piperazine rings outperform ethylenediamine analogs by 6–10-fold in potency .

Q. What methodologies are recommended for assessing the toxicity of this compound in preclinical studies?

  • Methodology : Acute toxicity is evaluated via OECD guidelines (e.g., LD₅₀ in rodents). Modified piperazines with β-cyclodextrin show reduced cytotoxicity in MTT assays. Chronic toxicity studies should monitor hepatic and renal biomarkers, as piperazine derivatives may induce oxidative stress .

Q. Can biosynthetic pathways inspire the design of novel this compound analogs?

  • Methodology : Biosynthetic studies of strained piperazine alkaloids (e.g., herquline A) reveal nonribosomal peptide synthetase (NRPS) pathways. Enzymatic N-methylation triggers stereoselective transformations, which can be mimicked in synthetic routes to produce constrained analogs .

Q. How can the stability of this compound in supramolecular formulations be evaluated?

  • Methodology : Thermal stability is assessed via differential scanning calorimetry (DSC) and TGA. Supramolecular inclusion complexes (e.g., with cyclodextrins) enhance solubility and reduce degradation. X-ray crystallography and Hirshfeld surface analysis quantify intermolecular interactions (e.g., hydrogen bonds) that stabilize formulations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.